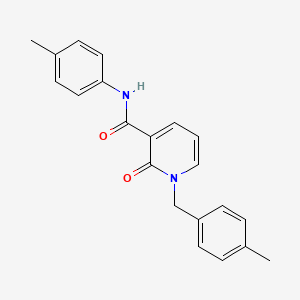

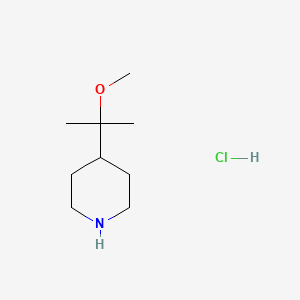

![molecular formula C17H28N4O3 B2916196 [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1353946-01-6](/img/structure/B2916196.png)

[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C17H28N4O3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis

This compound has a molecular weight of 336.43 . It’s a solid at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar resource.Aplicaciones Científicas De Investigación

Activation of Small-Conductance Ca2+-Activated K+ Channels

A study by Hougaard et al. (2009) discusses a compound similar to [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, named GW542573X. This compound is an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. GW542573X is the first SK1-selective compound described, exhibiting unique properties compared to previous modulators of SK channels (Hougaard et al., 2009).

In vitro Biological Activity of Pyrimidinone Derivatives

Rosowsky et al. (1994) studied compounds including 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone and 1-[3-(tert-butyloxycarbonyl)phenyl]-4-piperidinone, related to this compound. These compounds showed varied biological activities, such as being substrates for mouse liver folylpolyglutamate synthetase and inhibiting dihydrofolate reductase (Rosowsky et al., 1994).

Synthesis of Piperidine Derivatives from Serine

Acharya and Clive (2010) demonstrated the synthesis of piperidine derivatives from serine, a method potentially applicable to synthesizing variants of the compound . These derivatives are useful as intermediates for a broad range of amines containing substituted piperidine subunits (Acharya & Clive, 2010).

Antimicrobial Applications

Hossan et al. (2012) explored the antimicrobial properties of pyrimidinone and oxazinone derivatives, which can be related to the synthesis and potential application of this compound in antimicrobial fields (Hossan et al., 2012).

Divergent Reactions and Synthesis Methods

Rossi et al. (2007) discuss divergent synthesis methods involving compounds such as 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, which could be relevant for synthesizing or modifying compounds like this compound (Rossi et al., 2007).

Enantioselective Synthesis and Biological Activity

Passarella et al. (2005) reported the enantioselective synthesis of compounds using 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, highlighting the potential of such methods for synthesizing and studying the biological activity of compounds related to this compound (Passarella et al., 2005).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

The key mechanism of action of many pyrimidine derivatives involves the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of these compounds are credited to the deficiency of these eicosanoids .

Biochemical Pathways

The tert-butyl group, a part of this compound, is known for its unique reactivity pattern and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

The presence of the tert-butyl group in this compound might influence its pharmacokinetic properties .

Action Environment

The presence of the tert-butyl group in this compound might influence its stability and reactivity .

Propiedades

IUPAC Name |

tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-6-23-15-11-14(18-12-19-15)21-9-7-13(8-10-21)20(5)16(22)24-17(2,3)4/h11-13H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGYEMMIFOQMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

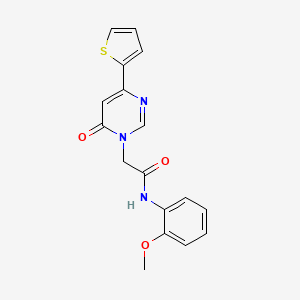

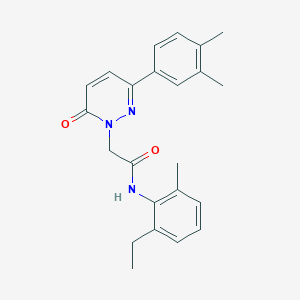

![3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916116.png)

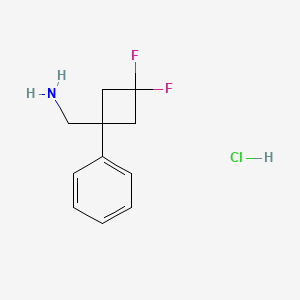

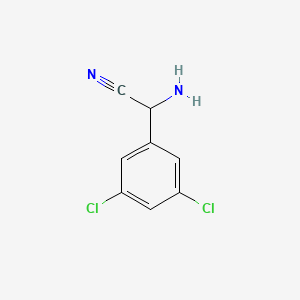

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)

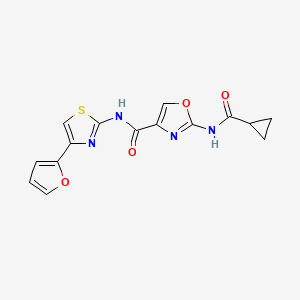

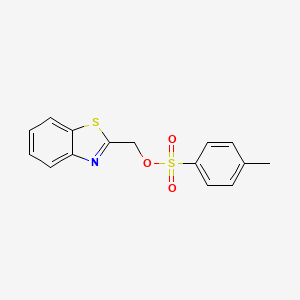

![N'-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2916135.png)

![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)